1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
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Overview
Description
1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a useful research compound. Its molecular formula is C20H25BrN2OS and its molecular weight is 421.4. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activity
Novel imidazo[1,2-a]azepin-1-ium bromides, structurally related to the compound , have demonstrated in vitro antimicrobial activity. Some derivatives showed promising activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans, indicating their potential as leads for the development of new antimicrobial agents (Sergii Demchenko et al., 2020).
Synthesis and Chemical Reactivity
Research on azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines, which share structural similarities with the compound of interest, highlights innovative synthetic pathways. These studies provide insights into the chemical reactivity and potential applications of these compounds in medicinal chemistry and material science (L. M. Potikha et al., 2011).
Luminescence Sensing
Lanthanide-based frameworks incorporating imidazole derivatives have been explored for their fluorescent properties, specifically for sensing benzaldehyde derivatives. This research opens avenues for the development of new materials for chemical sensing and imaging applications (B. Shi et al., 2015).
Antineoplastic Potential
Studies on thieno[2,3-b]azepin-4-ones, which are related to the target compound, have been conducted to evaluate their antineoplastic properties. Although preliminary biological data did not indicate significant activity, these studies contribute to the understanding of structure-activity relationships in cancer research (R. F. Koebel et al., 1975).
Photochromic Behavior
Research into bisthienylethene-cobalt(II) complexes, incorporating structural motifs similar to those in the compound of interest, has revealed unique photochromic behavior. These findings have implications for the development of materials with applications in data storage and photo-switching technologies (Deng-Ke Cao et al., 2015).
Mechanism of Action
Thiophene Compounds
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-thiophen-2-yl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N2OS.BrH/c1-15-9-10-16(2)17(13-15)21-14-20(23,18-7-6-12-24-18)22-11-5-3-4-8-19(21)22;/h6-7,9-10,12-13,23H,3-5,8,11,14H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOSFBZOTUAKGZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC([N+]3=C2CCCCC3)(C4=CC=CS4)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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